N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]naphthalene-1-carboxamide
Description
Properties
IUPAC Name |
N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O2/c22-15-7-4-8-17(11-15)24-13-16(12-20(24)25)23-21(26)19-10-3-6-14-5-1-2-9-18(14)19/h1-11,16H,12-13H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WASOEPGZFJRCFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=CC=C2)F)NC(=O)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]naphthalene-1-carboxamide typically involves multi-step organic reactions. One common method involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a γ-lactam.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted onto a phenyl ring.
Coupling with Naphthalene Carboxamide: The final step involves coupling the pyrrolidine derivative with naphthalene-1-carboxylic acid or its derivatives using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to accommodate larger quantities of reactants.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]naphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in DMF (dimethylformamide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In the field of chemistry, N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]naphthalene-1-carboxamide serves as:
- Building Block : It is utilized in the synthesis of more complex organic molecules.
- Reagent : The compound is employed in various organic transformations, including nucleophilic substitutions and cyclizations.
Biology
From a biological perspective, the compound's structural features make it suitable for:
- Biological Interactions : It can be studied for its interactions with biological macromolecules such as proteins and nucleic acids.
- Kinase Modulation : The compound acts as a modulator of kinase activity, which is crucial in many cellular processes.
Pharmacological Effects
Research indicates that this compound exhibits significant pharmacological properties:
- Anticancer Activity : Preliminary studies have shown its potential efficacy against various cancer cell lines by inhibiting specific kinases involved in tumor growth. Case Study : A study conducted on cancer cell lines demonstrated a dose-dependent inhibition of kinase activity, suggesting its potential as an anticancer agent.
- Neurological Applications : The compound has shown interactions with neurotransmitter systems, indicating possible applications in treating neurodegenerative diseases. Research Findings : Neuropharmacological assessments revealed enhanced neuroprotective effects in models of oxidative stress, suggesting its role in mitigating neurodegenerative processes.
Mechanism of Action
The mechanism of action of N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]naphthalene-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and the pyrrolidine ring play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Electronic Comparisons
Phthalide Derivatives (e.g., Rodríguez et al., 2021)
Phthalide derivatives, such as 2,3-dihydro-1H-isoindol-1-one, share a fused bicyclic framework but differ in substitution patterns. For example, N-{2-[(3-oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide incorporates a benzofuran moiety, which is more electron-rich than the pyrrolidinone in the target compound.
Sulfur- and Chlorine-Containing Heterocycles (e.g., )
Compounds like 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde feature sulfur and chlorine substituents. Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may reduce binding specificity in hydrophobic pockets. Additionally, sulfur atoms in ’s compounds participate in hydrogen bonding or π-sulfur interactions, whereas the target compound’s fluorine relies on dipole interactions and steric effects .
Pharmacological Analogues (e.g., Fluorinated Fentanyl Derivatives)
Fluorinated fentanyl analogs, such as N-(3-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]propanamide (3-fluorofentanyl), demonstrate the importance of meta-fluorine substitution on aromatic rings. The 3-fluorophenyl group in both 3-fluorofentanyl and the target compound may enhance µ-opioid receptor binding affinity compared to ortho- or para-substituted fluorophenyl derivatives. However, the target compound’s pyrrolidinone core lacks the piperidine scaffold critical for fentanyl’s activity, suggesting divergent biological targets .
Physicochemical and Conformational Analysis
A comparison of bond angles and torsional strain (derived from ’s structural data) reveals that the target compound’s pyrrolidinone ring adopts a semi-planar conformation due to the carbonyl group, reducing steric hindrance.
Table 1: Key Properties of Compared Compounds
*LogP values estimated via computational models.
Biological Activity
N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]naphthalene-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C20H21FN2O2
- Molecular Weight : 340.398 g/mol
- Structure : The compound features a naphthalene core substituted with a fluorophenyl group and a pyrrolidine moiety, which may influence its interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of compounds similar to this compound exhibit notable antimicrobial properties. For instance, N-(3-fluorophenyl)-1-hydroxynaphthalene-2-carboxamide has shown significant activity against Mycobacterium marinum, with a minimum inhibitory concentration (MIC) of 28.4 μmol/L .
The biological activity of this compound is likely attributed to its ability to interact with various biological targets. The presence of the fluorine atom may enhance lipophilicity and membrane permeability, potentially facilitating cellular uptake and interaction with intracellular targets.
Study 1: Inhibition of Glycolysis in Cancer Cells
A study focusing on fluorinated analogs of glucose demonstrated that modifications at the C-2 position, akin to those found in this compound, can significantly inhibit hexokinase activity in glioblastoma cells. These halogenated derivatives exhibited lower IC50 values compared to their non-fluorinated counterparts, indicating enhanced potency under hypoxic conditions .
Study 2: Prodrug Development
In the context of drug development, prodrugs based on similar structures have been investigated for their bioactivation mechanisms. This research aims to identify non-esterase prodrugs that can be efficiently activated in biological systems, enhancing therapeutic efficacy while minimizing side effects .
Research Findings
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]naphthalene-1-carboxamide, and how can yield optimization be achieved?
- Methodological Answer : The synthesis typically involves coupling naphthalene-1-carboxylic acid derivatives with substituted pyrrolidinone intermediates. A common approach is to activate the carboxylic acid using coupling agents like EDCI/HOBt, followed by reaction with the amine-containing pyrrolidinone precursor. Yield optimization can be achieved by:
- Screening solvents (e.g., DMF, THF) for solubility and reactivity .
- Adjusting stoichiometric ratios (1:1.2 for amine:carboxylic acid).
- Monitoring reaction progress via TLC or HPLC to identify side products (e.g., unreacted starting materials).
- Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization .
Q. What analytical techniques are critical for characterizing this compound’s purity and structure?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorophenyl integration, pyrrolidinone carbonyl at ~170 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for fluorine .
- HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .
- Melting Point Analysis : Compare with literature values to confirm crystallinity .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and chemical safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods for synthesis and handling due to potential dust/aerosol formation .
- Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis .
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can structural contradictions in crystallographic data be resolved for this compound?
- Methodological Answer :
- Single-Crystal X-Ray Diffraction (SC-XRD) : Resolve bond-length discrepancies (e.g., C–C distances in pyrrolidinone vs. naphthalene moieties) by collecting data at low temperatures (100 K) to minimize thermal motion artifacts .
- DFT Calculations : Compare experimental and computed torsion angles (e.g., fluorophenyl ring orientation) using software like Gaussian .
- Powder XRD : Validate phase purity if bulk material deviates from single-crystal data .
Q. What strategies can address conflicting bioactivity data in in vitro vs. in vivo models?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma stability (e.g., half-life in rodent serum) and metabolite identification via LC-MS to explain reduced in vivo efficacy .
- Dose Optimization : Use allometric scaling (e.g., mg/kg based on body surface area) to adjust for interspecies differences .
- Tissue Distribution Studies : Radiolabel the compound (³H/¹⁴C) to track accumulation in target organs .
Q. How can structure-activity relationships (SAR) be systematically explored for fluorophenyl and pyrrolidinone modifications?
- Methodological Answer :
- Analog Synthesis : Replace the 3-fluorophenyl group with chloro-/methyl-substituted aryl rings to assess electronic effects .
- Functional Group Isosterism : Substitute the pyrrolidinone carbonyl with thiocarbonyl or sulfonyl groups to evaluate hydrogen-bonding impact .
- In Silico Docking : Use AutoDock Vina to predict binding affinities against target proteins (e.g., kinases, GPCRs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
